molecular formula C19H21IN2O B1662890 4-IBP CAS No. 155798-08-6

4-IBP

カタログ番号: B1662890
CAS番号: 155798-08-6
分子量: 420.3 g/mol
InChIキー: HELCSESNNDZLFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

4-IBPの合成には、中間体の合成から始まるいくつかの工程が必要です。一般的な合成経路には、以下が含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

化学反応の分析

Metabolic Pathways

Ibuprofen undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Key reactions include:

Reaction Type Metabolites Enzymes Involved Key Features
Oxidation (+)-2[4'-(2-hydroxy-2-methylpropyl)phenyl]propionic acidCYP2C9Major pathway; forms hydroxy metabolite
(+)-2-[4'-(2-carboxypropyl)phenyl]propionic acidCYP2C9Major pathway; forms carboxy metabolite
Hydroxylation 1-Hydroxyibuprofen, 3-hydroxyibuprofenCYP3A4, CYP2C9Minor pathways; glucuronidated prior to excretion
Glucuronidation Glucuronide conjugates of oxidative and hydroxylated metabolitesUDP-glucuronosyltransferasesEnhances water solubility for renal excretion

Rate Constants and Kinetics

  • Metabolic Half-Life : 2–4 hours .

  • Elimination : Primarily renal, with metabolites excreted as glucuronides .

Chemical Stability and Reactivity

  • pH-Dependent Solubility : Poorly soluble in acidic conditions but dissolves readily in basic environments due to deprotonation of the carboxylic acid group .

  • Thermal Stability : Decomposes at high temperatures (>200°C) .

  • Reactivity : Engages in esterification reactions (e.g., formation of ibuprofen sodium salt) and undergoes nucleophilic substitution under basic conditions .

Enantiomer-Specific Reactions

  • S-Enantiomer Dominance : The S-enantiomer undergoes rapid racemization in vivo, converting to the R-enantiomer, which is pharmacologically inactive .

  • Chiral Resolution : Techniques like chiral chromatography or enzymatic resolution are used to isolate the active S-enantiomer .

Environmental and Industrial Reactions

  • Photodegradation : Exposed to UV light, ibuprofen undergoes cleavage of the propionic acid side chain, forming hydroxylated aromatic compounds .

  • Biodegradation : Resistant to microbial breakdown in wastewater treatment systems, contributing to environmental persistence .

Analytical Considerations

  • Detection Methods : High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly used for quantification .

  • Interfacial Reactions : In microemulsion systems, reactivity may vary due to altered solvent environments, as observed in nucleophilic substitution reactions .

Kinetic Modeling and Optimization

Modern approaches to reaction optimization (e.g., Design of Experiments, DoE) have been applied to improve yields and selectivity in ibuprofen synthesis. For example, factorial designs can identify critical process parameters like solvent choice, base equivalents, and reaction time .

作用機序

4-IBPは、主にシグマ1受容体との相互作用を通じてその効果を発揮します。シグマ1受容体は、カルシウムシグナル伝達、タンパク質折り畳み、細胞生存など、さまざまな細胞プロセスを調節する役割を担っています。 この受容体に結合することにより、this compoundはこれらのプロセスに影響を与える可能性があり、がん細胞の遊走の減少や細胞毒性薬に対する感受性の増加などの効果をもたらします .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、シグマ1受容体に対する高い選択性と親和性により、研究において貴重なツールとなっています。 がん細胞の挙動を調節し、薬物感受性を高める能力は、他のシグマ1受容体リガンドとは異なります .

類似化合物との比較

Similar Compounds

Uniqueness of 4-IBP

This compound is unique due to its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool in research. Its ability to modulate cancer cell behavior and enhance drug sensitivity sets it apart from other sigma-1 receptor ligands .

生物活性

4-IBP, or 4-(N-benzylpiperidin-4-yl)-4-iodobenzamide, is a selective sigma-1 receptor agonist that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article synthesizes existing research findings on the biological activity of this compound, focusing on its effects on cancer cell migration, proliferation, and sensitivity to cytotoxic drugs.

This compound primarily interacts with sigma-1 receptors, which are implicated in various cellular processes including cell survival, proliferation, and migration. The compound exhibits a high affinity for sigma-1 receptors (Ki = 1.7 nM) and a moderate affinity for sigma-2 receptors (Ki = 25.2 nM) . By activating sigma-1 receptors, this compound influences signaling pathways associated with cancer cell behavior.

Effects on Cancer Cell Lines

Research has demonstrated that this compound significantly affects the growth and migration of several human cancer cell lines:

Cell Line Effect on Growth Effect on Migration
U373-MG (Glioblastoma)Weak antiproliferative effectsSignificant antimigratory effects
A549 (NSCLC)Marked concentration-dependent decreasesSignificant antimigratory effects
PC3 (Prostate Cancer)Marked concentration-dependent decreasesSignificant antimigratory effects
C32 (Melanoma)Weak antiproliferative effectsSignificant antimigratory effects

The compound induced a concentration-dependent decrease in the growth of A549 and PC3 cells while showing weaker effects on U373-MG and C32 cells. Notably, it was found to decrease cell migration across all tested lines .

In Vitro Studies

In vitro experiments have utilized various assays to evaluate the biological activity of this compound:

  • MTT Assay : This assay was employed to assess the overall growth rates of cancer cells in response to different concentrations of this compound ranging from 10910^{-9} to 10510^{-5} M. The results indicated significant inhibition of growth in sensitive cell lines .
  • Migration Assays : Computer-assisted phase-contrast microscopy was used to quantify cell migration. The maximum relative distance from the point of origin was measured to evaluate the antimigratory effects of this compound .

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Animal Models : In immunodeficient mice with orthotopic grafts of invasive cancer cells, co-administration of this compound with cytotoxic agents like temozolomide and irinotecan resulted in enhanced antitumor effects compared to controls .
  • Mechanistic Insights : The compound's ability to modify the actin cytoskeleton in U373-MG cells may underlie its antimigratory properties. Additionally, this compound decreased the expression of proteins associated with drug resistance, such as glucosylceramide synthase and Rho guanine nucleotide dissociation inhibitor .

Case Studies

Several case studies have highlighted the implications of using this compound in therapeutic settings:

  • Case Study 1 : A study focusing on glioblastoma cells demonstrated that treatment with this compound increased sensitivity to proapoptotic agents like lomustin and proautophagic agents like temozolomide .
  • Case Study 2 : In NSCLC models, researchers observed that combining this compound with standard chemotherapy improved survival rates in treated mice compared to those receiving chemotherapy alone .

Q & A

Q. What experimental methodologies are recommended to investigate 4-IBP's σ1 receptor activation and its impact on cancer cell migration in vitro?

Basic Research Focus
To study this compound's σ1 agonism and anti-migratory effects, use human cancer cell lines (e.g., glioblastoma or A549 NSCLC cells) in Boyden chamber or wound-healing assays. Key steps:

  • Dose Optimization : Test this compound concentrations (e.g., 1–100 nM) based on its σ1 Ki value (1.7 nM) .
  • Controls : Include σ1/σ2 receptor antagonists (e.g., BD1063) to confirm receptor specificity .
  • Data Triangulation : Combine migration assays with Ca2+ flux measurements (via fluorescent dyes like Fluo-4) to correlate receptor activation with intracellular signaling .
  • Replicates : Perform ≥3 independent experiments to ensure statistical validity .

Q. How can researchers address contradictions between in vitro and in vivo efficacy of this compound in enhancing chemotherapeutic drug responses?

Advanced Research Focus
Discrepancies may arise from differences in bioavailability, tumor microenvironment, or off-target effects. Methodological strategies:

  • Pharmacokinetic Profiling : Measure this compound plasma/tissue concentrations in murine models using HPLC-MS to assess exposure levels .
  • Tumor Model Refinement : Use orthotopic or patient-derived xenografts (PDX) instead of subcutaneous implants to better mimic human disease .
  • Combinatorial Screening : Systematically test this compound with temozolomide/irinotecan at varying sequences and ratios to identify synergistic dosing regimens .
  • Mechanistic Validation : Perform ex vivo analyses (e.g., immunohistochemistry for σ1 expression) to confirm target engagement .

Q. What computational approaches are suitable for studying this compound's binding dynamics with σ1 receptors?

Advanced Research Focus
Leverage molecular docking and dynamics simulations to explore ligand-receptor interactions:

  • Docking Protocols : Use Schrödinger’s Induced Fit Docking (IFD) to account for receptor flexibility, referencing the σ1 crystal structure (PDB: 5HK1) .
  • Binding Site Analysis : Compare this compound’s interactions (e.g., hydrogen bonding with Glu172) against known ligands (e.g., haloperidol) to identify key pharmacophores .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities and validate against experimental Ki values .
  • Cross-Validation : Contrast computational predictions with mutagenesis studies (e.g., Glu172Ala mutants) to confirm critical residues .

Q. How should researchers design experiments to resolve conflicting data on this compound's modulation of Ca2+ signaling in endothelial cells?

Advanced Research Focus
Conflicts in Ca2+ data (e.g., VEGF response modulation) may stem from cell-type specificity or assay conditions. Recommendations:

  • Standardized Protocols : Pre-incubate cells with this compound (100 μM, 30 min) and maintain ligand presence during Ca2+ measurements to ensure consistent exposure .
  • Channel Specificity : Use TRPC5/TRPM3-knockout HEK293 cells to isolate σ1-mediated effects from off-target channel interactions .
  • Positive Controls : Include known Ca2+ modulators (e.g., thapsigargin) to validate assay sensitivity .
  • Data Normalization : Express results as % change relative to vehicle-treated controls to minimize inter-experimental variability .

Q. What ethical and methodological considerations are critical for this compound studies involving animal models?

Basic Research Focus

  • Ethical Approval : Obtain institutional animal care committee approval, detailing tumor implantation methods and humane endpoints (e.g., tumor volume limits) .
  • Sample Size Justification : Use power analysis to determine minimum group sizes (e.g., n=8–10 mice/group) for statistical significance .
  • Blinding : Assign treatment groups randomly and blind researchers to reduce bias during data collection/analysis .
  • Data Transparency : Report attrition rates, adverse events, and exclusion criteria in compliance with ARRIVE guidelines .

Q. How can researchers optimize experimental design to investigate this compound's dual σ1/σ2 receptor interactions?

Advanced Research Focus

  • Selective Ligand Panels : Co-administer this compound with σ1 antagonists (BD1063) or σ2 ligands (DTG) to isolate receptor-specific effects .
  • Radioligand Displacement : Perform competitive binding assays using [3H]-DTG for σ2 and [125I]IAF for σ1 to quantify affinity shifts under varying conditions .
  • Functional Readouts : Combine migration assays (σ1-driven) with apoptosis assays (σ2-driven) to dissect dual mechanisms .
  • Structural Modeling : Overlay this compound’s binding pose with σ2 homology models to predict cross-reactivity risks .

Q. What strategies are recommended for ensuring reproducibility in this compound studies?

Basic Research Focus

  • Detailed Protocols : Document buffer compositions, cell passage numbers, and equipment settings (e.g., Ca2+ imaging parameters) .
  • Material Sharing : Deposit cell lines (e.g., ATCC authentication) and compound batches in public repositories to minimize variability .
  • Negative Controls : Include vehicle (DMSO) and σ1/σ2 knockout controls in every experiment .
  • Data Archiving : Publish raw datasets (e.g., Ca2+ traces, migration images) in supplementary materials for independent validation .

特性

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCSESNNDZLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165969
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155798-12-2
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。